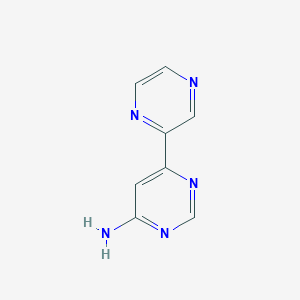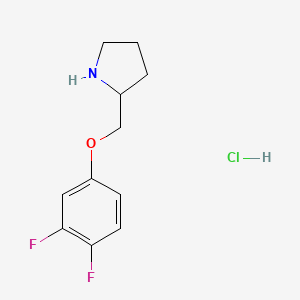
2-((3,4-Difluorophenoxy)methyl)pyrrolidine hydrochloride
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “2-((3,4-Difluorophenoxy)methyl)pyrrolidine hydrochloride” can be represented by the InChI code: 1S/C11H14ClF2NO . The molecular weight of this compound is 249.68 g/mol.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-((3,4-Difluorophenoxy)methyl)pyrrolidine hydrochloride” include a molecular weight of 249.68 g/mol. It should be stored in an inert atmosphere at room temperature .Applications De Recherche Scientifique
Synthetic Chemistry Applications
The structural analogs of pyrrolidine derivatives have been extensively studied for their synthetic utility and potential in creating complex molecules. Pyrrolidines are crucial scaffolds in organic chemistry, often serving as intermediates in the synthesis of biologically active compounds. For instance, pyrrolidine-based compounds are synthesized through various chemical reactions, including cycloaddition reactions, which are pivotal in constructing nitrogen-containing heterocycles. These heterocycles are foundational in medicinal chemistry for drug design and development due to their biological relevance (Żmigrodzka et al., 2022; Belveren et al., 2018).
Medicinal Chemistry and Drug Design
In the realm of medicinal chemistry, pyrrolidine derivatives are studied for their potential as neuraminidase inhibitors, which are critical in the treatment of influenza. The design, synthesis, and structural analysis of these compounds are essential for developing new therapeutics that can inhibit the neuraminidase enzyme, thereby preventing viral replication (Wang et al., 2001). Such research underscores the importance of pyrrolidine derivatives in addressing public health challenges.
Materials Science
Pyrrolidine derivatives also find applications in materials science, particularly in the synthesis of novel polyimides with high thermal stability and dielectric properties. These materials are of significant interest for their potential applications in electronics and aerospace industries, where materials with high thermal resistance and specific electronic properties are required (Wang et al., 2006; Wang et al., 2008).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[(3,4-difluorophenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO.ClH/c12-10-4-3-9(6-11(10)13)15-7-8-2-1-5-14-8;/h3-4,6,8,14H,1-2,5,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDYPGIQZVKRAOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COC2=CC(=C(C=C2)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3,4-Difluorophenoxy)methyl)pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



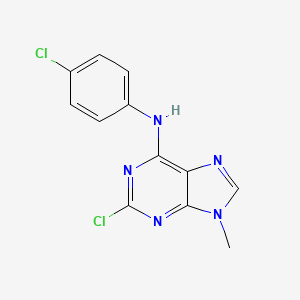
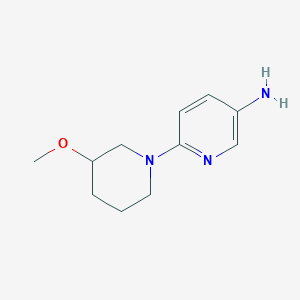

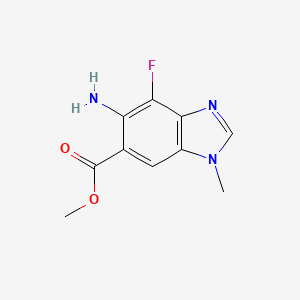
![4-chloro-2-[(E)-2-(2-iodophenyl)ethenyl]phenol](/img/structure/B1428718.png)
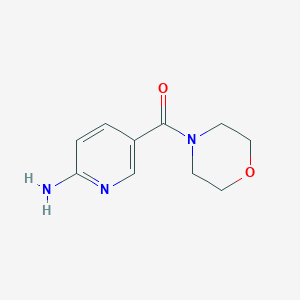
![9,10-Dihydroxy-3-isobutyl-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one](/img/structure/B1428721.png)
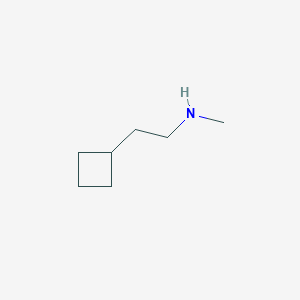
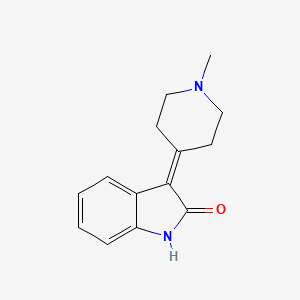
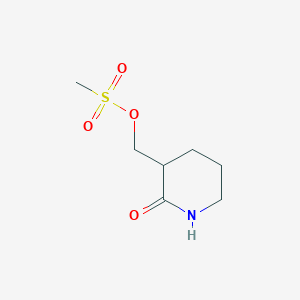
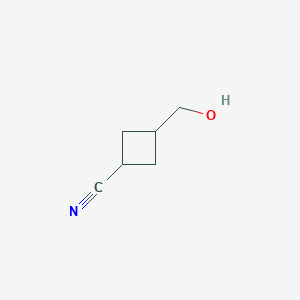
![Ethanol, 2,2'-[(4-amino-3-methoxyphenyl)imino]bis-](/img/structure/B1428731.png)

